molecular formula C20H16NO2S- B13060538 (Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate

(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate

Cat. No.: B13060538
M. Wt: 334.4 g/mol
InChI Key: FIIMCFFTMBXABP-UHFFFAOYSA-M
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Description

(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate is an organic compound that belongs to the class of aminothiophene carboxylates This compound is characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a (3,4-dimethylphenyl)(phenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate typically involves the condensation of 3,4-dimethylbenzaldehyde with phenylamine to form an imine intermediate. This intermediate then undergoes a cyclization reaction with thiophene-2-carboxylic acid under acidic conditions to yield the desired product. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-[(3,4-dimethylphenyl)(phenyl)methylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Properties

Molecular Formula

C20H16NO2S-

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[(3,4-dimethylphenyl)-phenylmethylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C20H17NO2S/c1-13-8-9-16(12-14(13)2)18(15-6-4-3-5-7-15)21-17-10-11-24-19(17)20(22)23/h3-12H,1-2H3,(H,22,23)/p-1

InChI Key

FIIMCFFTMBXABP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=NC2=C(SC=C2)C(=O)[O-])C3=CC=CC=C3)C

Origin of Product

United States

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